N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a dihydropyrazine core substituted with a 4-methylphenyl group. The compound’s structure integrates a 3-chloro-4-fluorophenyl moiety linked via a sulfanylacetamide bridge, which may enhance its electronic and steric properties. The compound’s synthetic pathway likely involves coupling reactions similar to those described for structurally related molecules .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-12-2-5-14(6-3-12)24-9-8-22-18(19(24)26)27-11-17(25)23-13-4-7-16(21)15(20)10-13/h2-10H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUCQLZUTZBQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the chloro-fluorophenyl derivative, followed by the introduction of the dihydropyrazinyl sulfanyl acetamide group through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent product quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Compound A : N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (476484-68-1)
- Structural Difference: Replaces the dihydropyrazine core with a dihydroquinazolinone ring.
- Substituents : 4-Chlorophenyl at position 3 of the quinazoline vs. 4-methylphenyl on the dihydropyrazine in the target compound.
- The 4-chlorophenyl group increases electronegativity compared to the 4-methylphenyl group, altering solubility and steric interactions .
Compound B : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7)
- Structural Difference : Features a triazole ring instead of dihydropyrazine.
- Substituents : Ethyl and pyridinyl groups on the triazole.
- Impact : The triazole’s smaller ring size and nitrogen-rich environment may improve metabolic stability. The pyridinyl group introduces basicity, which could enhance solubility in acidic environments .
Substituent Effects on Physicochemical Properties
- Target Compound : The 4-methylphenyl group increases lipophilicity (logP) compared to electron-withdrawing groups like chlorine or methoxy. This may enhance membrane permeability but reduce aqueous solubility.
- Compound C (13a from ): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Features: Cyano and sulfamoyl groups. However, the cyano group may reduce stability under hydrolytic conditions .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Dihydropyrazine | 4-Methylphenyl, Cl/F-Ph | C22H15ClFN3O2S* | Not reported | Sulfanyl, acetamide, dihydropyrazine |
| Compound A (476484-68-1) | Dihydroquinazolinone | 4-Chlorophenyl, Cl/F-Ph | C22H14Cl2FN3O2S | Not reported | Sulfanyl, acetamide, quinazolinone |
| Compound B (618415-13-7) | Triazole | Ethyl, pyridinyl | C19H17ClFN5OS | Not reported | Sulfanyl, acetamide, triazole |
| Compound C (13a) | Hydrazinylidene | 4-Methylphenyl, sulfamoyl | C16H15N5O3S | 288 | Cyano, sulfamoyl, hydrazinylidene |
*Estimated formula based on structural similarity to Compound A.
Key Research Findings
- Electronic Effects : Fluorine and chlorine atoms in the target compound’s aryl groups likely enhance electron-withdrawing effects, stabilizing the acetamide bond against hydrolysis compared to methoxy or methyl groups .
- Thermal Stability : High melting points in analogs like 13a (288°C) suggest that the target compound may exhibit similar thermal stability, critical for formulation .
- Crystallography : Analogous compounds () exhibit planar conformations stabilized by intramolecular hydrogen bonds (N–H···O=S), which may translate to predictable crystal packing in the target compound .
Notes
- Limitations : Biological activity data (e.g., IC50, MIC) are absent in the provided evidence, restricting comparative analysis to structural and physicochemical properties.
- Synthetic Challenges : Introducing the dihydropyrazine core may require stringent control of oxidation states compared to more stable heterocycles like triazoles or quinazolines .
Biological Activity
The compound N-(3-chloro-4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.93 g/mol. The structure incorporates a chloro-fluoro aromatic ring and a pyrazine derivative, which may contribute to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN3OS |
| Molecular Weight | 453.93 g/mol |
| LogP | 6.4622 |
| Polar Surface Area | 52.719 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antioxidant Properties : The presence of the sulfanyl group indicates potential antioxidant activity, which can mitigate oxidative stress in cells.
Pharmacological Effects
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties in animal models, reducing markers such as TNF-alpha and IL-6, which are critical in inflammatory responses.
-
Antimicrobial Activity :
- There are indications that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of activity.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells revealed:
- IC50 Value : The IC50 was found to be approximately 15 µM, indicating significant cytotoxicity.
- Mechanism : Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis.
Study 2: Anti-inflammatory Effects
In a murine model of inflammation induced by lipopolysaccharides (LPS):
- Results : Treatment with the compound resulted in a significant reduction in paw edema and inflammatory cytokines.
- : The findings suggest that the compound may be a candidate for further development as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
